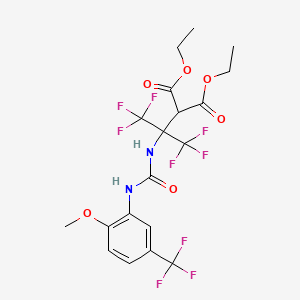
Diethyl 2-(2,2,2-trifluoro-1-(((2-methoxy-5-(trifluoromethyl)anilino)carbonyl)amino)-1-(trifluoromethyl)ethyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIETHYL 2-[1,1,1,3,3,3-HEXAFLUORO-2-({[2-METHOXY-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPAN-2-YL]PROPANEDIOATE is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL 2-[1,1,1,3,3,3-HEXAFLUORO-2-({[2-METHOXY-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPAN-2-YL]PROPANEDIOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL 2-[1,1,1,3,3,3-HEXAFLUORO-2-({[2-METHOXY-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPAN-2-YL]PROPANEDIOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols, often in the presence of catalysts or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-DIETHYL 2-[1,1,1,3,3,3-HEXAFLUORO-2-({[2-METHOXY-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPAN-2-YL]PROPANEDIOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving abnormal cellular processes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 2-[1,1,1,3,3,3-HEXAFLUORO-2-({[2-METHOXY-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPAN-2-YL]PROPANEDIOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol used in various chemical reactions and as a solvent.
1,3-Diethyl-1,3-diphenylurea: Known for its use as a stabilizer in propellants.
Uniqueness
1,3-DIETHYL 2-[1,1,1,3,3,3-HEXAFLUORO-2-({[2-METHOXY-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPAN-2-YL]PROPANEDIOATE stands out due to its unique combination of fluorine atoms and functional groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability, reactivity, and specificity.
Properties
Molecular Formula |
C19H19F9N2O6 |
|---|---|
Molecular Weight |
542.3 g/mol |
IUPAC Name |
diethyl 2-[1,1,1,3,3,3-hexafluoro-2-[[2-methoxy-5-(trifluoromethyl)phenyl]carbamoylamino]propan-2-yl]propanedioate |
InChI |
InChI=1S/C19H19F9N2O6/c1-4-35-13(31)12(14(32)36-5-2)16(18(23,24)25,19(26,27)28)30-15(33)29-10-8-9(17(20,21)22)6-7-11(10)34-3/h6-8,12H,4-5H2,1-3H3,(H2,29,30,33) |
InChI Key |
PAGRKQQWQGUZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















